Product packaging for (S)-7-Fluorochroman-4-amine hydrochloride(Cat. No.:CAS No. 1392219-37-2)

(S)-7-Fluorochroman-4-amine hydrochloride

Cat. No.: B1447663
CAS No.: 1392219-37-2
M. Wt: 203.64 g/mol
InChI Key: NTOXKACXYHMVON-QRPNPIFTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Neurological Drug Development

  • Serotonin Receptor Modulators : Derivatives of this compound are explored for interactions with serotonin receptors, critical for antidepressants and anxiolytics.
  • Monoamine Transporter Inhibitors : Modifications at the 4-amine position enable the design of agents targeting dopamine, norepinephrine, and serotonin transporters, relevant to depression and neurodegenerative diseases.

Oncology and Immunology

  • PD-L1 Inhibitors : Fluorinated chroman scaffolds enhance binding affinity to PD-L1, a strategy validated in preclinical cancer models.
  • TRPV1 Antagonists : Chroman-urea hybrids, such as A-1165442, demonstrate temperature-neutral analgesic activity by selectively blocking TRPV1 channels.

Overview of Chirality and Stereochemical Importance

Chirality in this compound arises from the stereogenic center at the 4-position, where the amine group is attached to three distinct substituents: a hydrogen atom, a chromane ring, and a fluorine-substituted aromatic moiety.

Stereochemical Determinants

  • Configuration : The (S)-enantiomer is defined by the Cahn-Ingold-Prelog priority rules, where the substituents are ranked as follows:
    • Fluorine (highest priority due to atomic number).
    • Chroman ring (second priority).
    • Hydrogen (lowest priority).
  • Epimerization Risk : While tertiary amines can exhibit chirality, rapid pyramidal inversion at nitrogen typically erases stereochemical integrity. However, structural constraints in this compound stabilize the configuration, enabling isolation of the desired enantiomer.

Biological Relevance of Stereochemistry

Stereochemistry critically influences pharmacological activity:

  • Enantiomer-Dependent Efficacy :

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11ClFNO B1447663 (S)-7-Fluorochroman-4-amine hydrochloride CAS No. 1392219-37-2

Properties

IUPAC Name

(4S)-7-fluoro-3,4-dihydro-2H-chromen-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO.ClH/c10-6-1-2-7-8(11)3-4-12-9(7)5-6;/h1-2,5,8H,3-4,11H2;1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTOXKACXYHMVON-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1N)C=CC(=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C([C@H]1N)C=CC(=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1392219-37-2
Record name (4S)-7-fluoro-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthesis of Fluorochroman Core

The fluorochroman core, particularly 6- or 7-fluorochroman derivatives, is typically prepared via multi-step synthetic routes involving:

  • Phenol derivative coupling and cyclization: Starting from p-fluorophenol or related fluorophenol derivatives, coupling with suitable alkynes or aldehydes under controlled conditions forms intermediates that cyclize to yield fluorochroman skeletons.

  • Cyclization under acidic conditions: Cyclization is often promoted by strong acids such as sulfuric acid or via intramolecular Friedel-Crafts type reactions in the presence of acid catalysts, leading to chroman-2-carboxylic acid or chroman-4-one intermediates bearing fluorine substituents.

A representative method from patent literature describes the preparation of 6-fluorochroman-2-formic acid starting from p-fluorophenol and dimethyl butynedioate in methanol with triethylamine catalysis at low temperatures (10–15 °C), followed by hydrolysis and acidification to yield the corresponding fluorophenoxy butene dioic acid intermediate. Subsequent cyclization in sulfuric acid at 25–30 °C affords 6-fluorin-4-oxygen generation-4H-1-chromene-2-formic acid with high yield and purity (98.2%, 99.8% purity).

Introduction of the Amine Group at Position 4

The amination at the 4-position of the chroman ring to form chroman-4-amine derivatives often involves:

  • Reduction of chromanone or chromene intermediates: Catalytic hydrogenation of chromene-2-carboxylic acid derivatives using palladium on carbon (Pd/C) under hydrogen pressure (1.8–2.0 MPa) at elevated temperatures (70–80 °C) converts the chromene ring to chroman and reduces the carboxylic acid to corresponding amines or amine precursors.

  • Oxime formation and reduction: An alternative route involves converting chromanone intermediates to oximes, followed by reduction (e.g., zinc in acidic medium) to yield the amine at position 4. This method was used in related chroman derivatives and allows stereoselective synthesis of (S)-configured amines.

  • Nucleophilic substitution or reductive amination: Amination can also be achieved by nucleophilic substitution on suitable leaving groups or by reductive amination of aldehyde intermediates derived from the chroman ring.

Preparation of (S)-7-Fluorochroman-4-amine Hydrochloride Salt

The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid, typically in an alcoholic solvent such as ethanol or methanol. This step stabilizes the amine for isolation and characterization.

Detailed Example Procedure (Based on Patent CN104072470A)

Step Reagents & Conditions Description Yield & Purity
1. Formation of 2-(p-fluorophenoxy) butene dioic acid p-Fluorophenol + dimethyl butynedioate in methanol, triethylamine catalyst, 10–15 °C → hydrolysis with NaOH at 25–35 °C → acidify with HCl Formation of intermediate acid Not specified
2. Cyclization to 6-fluorochromene-2-formic acid Intermediate acid + sulfuric acid, 25–30 °C, 5 h stirring Cyclization to chromene acid 98.2% yield, 99.8% purity
3. Hydrogenation to 6-fluorochroman-2-carboxylic acid Pd/C catalyst (5%), glacial acetic acid, 2.0 MPa H2, 70–80 °C Reduction of chromene to chroman acid 88.4% yield, 99.8% purity

This sequence can be adapted for 7-fluoro derivatives by starting from the corresponding 7-fluorophenol analog.

Alternative Synthetic Routes from Literature

  • Wittig Reaction and Oxime Reduction: A synthetic route involving Wittig reaction of 4-chromanone with methoxymethylenetriphenylphosphine, followed by cleavage to aldehyde and oxime formation, then reduction to amine, has been reported for related chroman-4-amine derivatives. This method allows for the preparation of dehydroxylated and fluorinated chroman amines with moderate yields (~27–33%) and stereochemical control.

  • Protection and Methylation Strategies: For functionalized derivatives, amine protection (e.g., Boc group) followed by methylation of hydroxyl groups and subsequent deprotection has been used to access various analogues, including fluorinated chroman amines.

Summary Table of Key Preparation Parameters

Preparation Stage Key Reagents Conditions Notes
Phenol coupling and ester formation p-Fluorophenol, dimethyl butynedioate, triethylamine 10–15 °C, methanol solvent Controlled addition, low temperature
Hydrolysis and acidification NaOH aqueous, HCl 25–35 °C Formation of acid intermediate
Cyclization Concentrated sulfuric acid 25–30 °C, 5 h High yield, high purity
Hydrogenation Pd/C catalyst, glacial acetic acid, H2 gas 70–80 °C, 2.0 MPa Converts chromene to chroman acid
Amination (via oxime) NH2OH·HCl, Zn, HCl Room temperature Alternative route for amine introduction
Salt formation HCl in ethanol or methanol Room temperature Formation of hydrochloride salt

Chemical Reactions Analysis

Types of Reactions

(S)-7-Fluorochroman-4-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The amine group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are commonly used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the chroman ring.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted amine derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

(S)-7-Fluorochroman-4-amine hydrochloride has shown potential as a building block for the synthesis of bioactive molecules. Its structural similarity to known pharmacophores allows it to be explored for various therapeutic targets.

Case Studies :

  • Antidepressant Effects : A clinical trial indicated significant mood improvements in patients with major depressive disorder after treatment with this compound compared to placebo, with reduced symptoms observed within two weeks.
  • Antitumor Activity : Research on breast cancer cell lines demonstrated that this compound significantly reduced cell viability, suggesting its potential as an anticancer agent.

The compound's biological activity is attributed to its ability to interact with various molecular targets, such as enzymes and receptors, modulating their activity. The presence of the fluorine atom can enhance binding affinity and specificity.

Biological Activity Mechanism Reference
AntidepressantModulation of neurotransmitter systems
AntitumorInhibition of cell proliferation
NeuroprotectiveProtection against neuronal damage

Industrial Applications

Beyond research, this compound can serve as an intermediate in the production of specialty chemicals. Its ability to undergo various chemical reactions, such as oxidation and substitution, allows for the development of diverse derivatives useful in industrial applications.

Mechanism of Action

The mechanism of action of (S)-7-Fluorochroman-4-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Enantiomeric Pair: (R)-7-Fluorochroman-4-amine Hydrochloride

The R-enantiomer (CAS 1266230-22-1) shares the same molecular formula (C₉H₁₁ClFNO) and core structure but differs in stereochemistry. Key distinctions include:

  • SMILES : C1COC2=C(C1N)C=CC(=C2)F.[H]Cl (vs. S-enantiomer’s distinct stereodescriptor) .
  • Collision Cross-Section (CCS) : Predicted CCS values for the R-enantiomer are 153.2 Ų (charge +1) and 167.8 Ų (charge -1) , critical for mass spectrometry-based differentiation .
  • Stability : Both enantiomers require inert storage, but the R-form is commercially available as a pharmaceutical intermediate with ≥95% purity .

Table 1: Enantiomer Comparison

Property (S)-7-Fluorochroman-4-amine HCl (R)-7-Fluorochroman-4-amine HCl
CAS Number 1018978-91-0 1266230-22-1
Molecular Weight 203.64 g/mol 203.64 g/mol
Storage Temperature 2–8°C Room temperature (dry)
Purity Not specified ≥95%
Application Research chemical Medical intermediate
Stereochemical Impact Binds selectively to S-specific targets Used in R-enantiomer drug candidates

Positional Isomers: 6-Fluoro and 8-Fluoro Derivatives

Fluorine substitution at alternative positions alters electronic properties and biological activity:

  • 6-Fluorochroman-4-amine HCl (CAS 191609-45-7 ): Similarity score 1.00 to the 7-fluoro derivative . Applications include kinase inhibition studies.
  • 8-Fluorochroman-4-amine HCl (CAS 191608-18-1 ): Reduced similarity (0.94 ) due to steric hindrance at the 8-position .

Table 2: Positional Isomer Comparison

Compound CAS Number Similarity Score Key Distinction
7-Fluorochroman-4-amine HCl 1018978-91-0 Reference Optimal fluorine placement for target binding
6-Fluorochroman-4-amine HCl 191609-45-7 1.00 Enhanced solubility in polar solvents
8-Fluorochroman-4-amine HCl 191608-18-1 0.94 Reduced metabolic stability

Difluorinated Derivatives

Difluorination increases lipophilicity and alters pharmacokinetics:

  • (S)-5,8-Difluorochroman-4-amine HCl (CAS 1807940-80-2 ): Molecular weight 221.63 g/mol , stored at room temperature .
  • 5,7-Difluorochroman-4-amine HCl (CAS 1392211-80-1 ): Synthon for protease inhibitors, with molar mass 221.63 g/mol .

Table 3: Difluorinated Analogs

Compound CAS Number Fluorine Positions Molecular Weight Key Application
(S)-5,8-Difluoro derivative 1807940-80-2 5,8 221.63 g/mol Antibacterial research
5,7-Difluoro derivative 1392211-80-1 5,7 221.63 g/mol Protease inhibition

Chlorinated Analogs

Chlorine substitution introduces steric and electronic differences:

  • (S)-6-Chlorochroman-4-amine HCl (CAS 1956436-48-8 ): Molecular weight 220.1 g/mol , used in CNS drug discovery . Chlorine’s larger atomic radius compared to fluorine may reduce blood-brain barrier permeability.

Table 4: Key Physicochemical Properties

Property (S)-7-Fluoro (R)-7-Fluoro 6-Fluoro 5,8-Difluoro
Molecular Weight 203.64 203.64 203.64 221.63
LogP (Predicted) 1.8 1.8 1.6 2.1
Solubility (mg/mL) 10–20 10–20 15–25 5–10
Hazard Statements H302, H315 H302, H315 H302, H319 H302, H335

Biological Activity

(S)-7-Fluorochroman-4-amine hydrochloride is a chemical compound with significant potential in pharmacology and biochemistry. Its unique structure, characterized by a fluorine atom at the 7-position of the chroman ring, contributes to its distinctive biological activity. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant research findings and data.

  • Molecular Formula : C9H11ClFNO
  • Molecular Weight : 203.64 g/mol
  • CAS Number : 1392219-37-2

The compound is categorized as an aromatic amine and is notable for its fluorogenic properties, making it valuable in various analytical applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of the amine functional group enables nucleophilic substitution reactions, while the fluorine atom enhances its electrophilic character. These interactions can modulate enzyme activity and influence cellular processes.

Interaction Studies

Research has indicated that this compound may interact with various biological targets, including:

  • Enzymes : Potential inhibition or modulation of enzyme activity.
  • Receptors : Binding to specific receptors, influencing signaling pathways.

Biological Activity

Preliminary studies suggest that this compound exhibits a range of biological activities:

  • Antioxidant Activity : The compound may demonstrate antioxidant properties, which are crucial for protecting cells from oxidative stress.
  • Neuroprotective Effects : Research indicates potential benefits in neurological disorders by modulating neurotransmitter systems.
  • Anti-inflammatory Properties : The compound may inhibit inflammatory pathways, offering therapeutic prospects for inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntioxidantReduces oxidative stress in cellular models
NeuroprotectionProtects neurons from apoptosis
Anti-inflammatoryInhibits pro-inflammatory cytokine production

Case Study Analysis

A study conducted by Smith et al. (2023) investigated the neuroprotective effects of this compound in a rat model of Parkinson's disease. The results indicated that administration of the compound significantly reduced neuronal loss and improved motor function compared to control groups. This suggests a promising role for this compound in neurodegenerative conditions.

Synthesis and Derivatives

The synthesis of this compound typically involves several steps, including:

  • Formation of the Chroman Ring : Utilizing precursors that undergo cyclization.
  • Fluorination : Introducing the fluorine atom at the 7-position through specific reagents.
  • Hydrochloride Salt Formation : Ensuring stability and solubility for biological assays.

The ability to modify the structure further allows for the exploration of derivatives with enhanced or altered biological activities.

Comparison with Similar Compounds

This compound shares structural similarities with other compounds, which can provide insight into its unique properties:

Compound NameCAS NumberSimilarity Index
(S)-6-Fluorochroman-4-amine hydrochloride1260609-97-90.97
6-Fluorochroman-4-amine hydrochloride191609-45-70.97
8-Fluorochroman-4-amine hydrochloride191608-18-10.94

The distinct positioning of the fluorine atom in this compound influences its pharmacological profile compared to these analogs.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of (S)-7-Fluorochroman-4-amine hydrochloride, and how do they influence experimental design?

  • Answer : The compound has a molecular formula of C₉H₁₀FNO·HCl (molecular weight: 203.64) and a CAS number of 1018978-91-0 . Key properties include solubility in polar solvents (e.g., methanol, DMSO) and sensitivity to moisture. These properties necessitate inert atmosphere storage (2–8°C) and anhydrous reaction conditions. For solubility-dependent assays (e.g., kinetic studies), pre-dissolution in degassed solvents is critical to avoid hydrolysis .

Q. How should researchers handle and store this compound to ensure stability?

  • Answer : Store in amber vials under argon or nitrogen at 2–8°C to prevent degradation via oxidation or hydrolysis. Prior to use, equilibrate the compound to room temperature in a desiccator to minimize moisture uptake. Safety protocols include using PPE (gloves, goggles) due to hazards indicated by GHS warnings (H302: harmful if swallowed; H315/H319: skin/eye irritation; H335: respiratory irritation) .

Q. What spectroscopic techniques are suitable for confirming the identity of this compound?

  • Answer :

  • 1H/13C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d₆) to verify fluorine coupling patterns and chroman ring conformation.
  • FT-IR : Confirm amine hydrochloride presence via N–H stretches (~2500–3000 cm⁻¹) and C–F vibrations (~1100 cm⁻¹).
  • Mass Spectrometry (ESI-MS) : Validate molecular ion [M+H]+ at m/z 204.1 .

Advanced Research Questions

Q. What methodologies resolve contradictions in enantiomeric purity data during synthesis?

  • Answer : Discrepancies in chiral purity (e.g., HPLC vs. optical rotation) require cross-validation:

Chiral HPLC : Use a cellulose-based column (e.g., Chiralpak® IA) with hexane:isopropanol (90:10) to separate enantiomers.

Polarimetry : Compare observed rotation with literature values under standardized conditions (e.g., 20°C, sodium D-line).

X-ray Crystallography : Resolve absolute configuration ambiguities .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic reactions?

  • Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the amine group’s nucleophilicity can be quantified via Fukui indices.
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., SN2 vs. SN1 mechanisms).
  • Validate predictions with kinetic experiments (e.g., pseudo-first-order conditions) .

Q. What strategies optimize yield in multi-step syntheses involving this compound?

  • Answer :

  • DoE (Design of Experiments) : Use fractional factorial designs to test variables (temperature, catalyst loading, solvent ratios).
  • In-line Analytics : Employ PAT (Process Analytical Technology) tools like ReactIR to monitor intermediate formation.
  • Quench Studies : Identify side reactions (e.g., over-fluorination) by isolating intermediates at critical stages .

Data Analysis & Reproducibility

Q. How should researchers address batch-to-batch variability in biological assay results?

  • Answer :

  • QC Testing : Require ≥95% purity (HPLC) and residual solvent analysis (GC-MS) for each batch.
  • Positive/Negative Controls : Include reference standards (e.g., racemic mixture) in assays to normalize data.
  • Statistical Rigor : Apply ANOVA or mixed-effects models to distinguish biological variability from synthetic artifacts .

Q. What peer-reviewed criteria validate the use of this compound in receptor-binding studies?

  • Answer :

  • Binding Assays : Use radiolabeled ligands (e.g., [³H]-ligands) with Scatchard analysis to determine Kd/Bmax.
  • Selectivity Profiling : Screen against related receptors (e.g., adrenergic vs. dopaminergic) to confirm specificity.
  • Data Reporting : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) and cite ≥5 peer-reviewed studies, including recent (<10 years) pharmacological models .

Tables

Analytical Technique Application Key Parameters Reference
Chiral HPLCEnantiomeric purityColumn: Chiralpak® IA; Mobile phase: Hexane:IPA (90:10)
DFT CalculationsReactivity predictionB3LYP/6-31G* basis set; Solvent: PCM model
ReactIRReaction monitoringMid-IR range; Flow cell integration

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-7-Fluorochroman-4-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
(S)-7-Fluorochroman-4-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.